8-Nitroguanine-4,8-13C2-7-15N, technical grade-50per cent Purity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

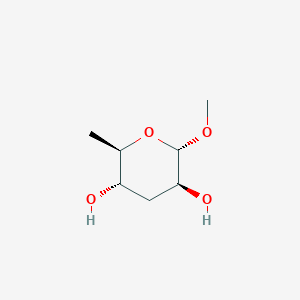

8-Nitroguanine-4,8-13C2-7-15N, technical grade-50per cent Purity (8-NGu-4,8-13C2-7-15N) is a modified form of guanine, a purine base component of DNA and RNA. 8-NGu-4,8-13C2-7-15N is a stable, non-toxic, and water-soluble compound with a wide range of applications in scientific research. It has been used in a variety of studies, ranging from protein engineering to drug development. 8-NGu-4,8-13C2-7-15N has a unique structure that allows it to interact with other molecules, making it an attractive target for drug development.

Applications De Recherche Scientifique

8-NGu-4,8-13C2-7-15N has a wide range of applications in scientific research. It has been used in protein engineering, drug development, and as a tool to study the structure and function of proteins. 8-NGu-4,8-13C2-7-15N has also been used to study the effects of DNA damage caused by radiation or chemical agents.

Mécanisme D'action

8-NGu-4,8-13C2-7-15N is a modified form of guanine, a purine base component of DNA and RNA. 8-NGu-4,8-13C2-7-15N has a unique structure that allows it to interact with other molecules. It can bind to DNA and RNA, as well as proteins and other molecules. 8-NGu-4,8-13C2-7-15N can also interact with enzymes, which can lead to changes in their activity.

Biochemical and Physiological Effects

8-NGu-4,8-13C2-7-15N has been studied for its potential to cause biochemical and physiological effects. Studies have shown that 8-NGu-4,8-13C2-7-15N can cause DNA damage, which can lead to mutations and other genetic abnormalities. It can also cause changes in the expression of genes, leading to changes in the activity of proteins. In addition, 8-NGu-4,8-13C2-7-15N has been shown to cause changes in the activity of enzymes, which can lead to changes in the metabolism of cells.

Avantages Et Limitations Des Expériences En Laboratoire

8-NGu-4,8-13C2-7-15N has several advantages for lab experiments. It is stable, non-toxic, and water-soluble, making it easy to work with. In addition, 8-NGu-4,8-13C2-7-15N has a unique structure that allows it to interact with other molecules, making it an attractive target for drug development. However, 8-NGu-4,8-13C2-7-15N can also cause DNA damage, which can lead to mutations and other genetic abnormalities.

Orientations Futures

There are several potential future directions for 8-NGu-4,8-13C2-7-15N research. One potential direction is to further explore the biochemical and physiological effects of 8-NGu-4,8-13C2-7-15N, such as its ability to cause DNA damage and gene expression changes. Another potential direction is to explore the use of 8-NGu-4,8-13C2-7-15N in drug development. Finally, further research could be done to explore the potential of 8-NGu-4,8-13C2-7-15N in protein engineering and other biotechnological applications.

Méthodes De Synthèse

8-NGu-4,8-13C2-7-15N is synthesized through a multi-step process. The first step involves the oxidation of guanine to form 8-NGu-4,8-13C2-7-15N. This is followed by a series of purification steps to remove contaminants and obtain the desired purity level. The final step is to add a stabilizer to the 8-NGu-4,8-13C2-7-15N solution.

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of 8-Nitroguanine-4,8-13C2-7-15N can be achieved through a multi-step process involving the introduction of isotopic labels and nitro groups onto guanine.", "Starting Materials": [ "Guanine", "13C-labeled formaldehyde", "15N-labeled ammonia", "Nitric acid", "Sodium nitrite", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Acetic anhydride" ], "Reaction": [ "13C-formaldehyde is reacted with 15N-ammonia to form 13C2-15N-urea", "Guanine is reacted with nitric acid and sodium nitrite to form 8-nitroguanine", "8-nitroguanine is reacted with sodium bicarbonate to form the corresponding sodium salt", "The sodium salt is reacted with 13C2-15N-urea to introduce the isotopic labels", "The resulting compound is then acetylated using acetic anhydride and sodium hydroxide", "The final product is obtained after purification using methanol" ] } | |

Numéro CAS |

1215708-85-2 |

Formule moléculaire |

C₃¹³C₂H₄N₅¹⁵NO₃ |

Poids moléculaire |

199.1 |

Synonymes |

2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N; 2-Amino-1,7-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)